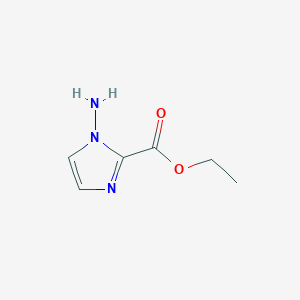

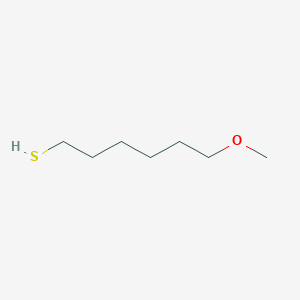

2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine is a derivative of the pyrazole class, which is known for its biological activity, particularly in the context of sigma receptor ligands. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and the biological relevance of similar compounds are discussed. For instance, the synthesis and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines have been explored, indicating the importance of the pyrazole core and the ethylamine side chain in sigma receptor affinity . Additionally, the synthesis of 1-arylpyrazoles as potent sigma(1) receptor antagonists has been reported, highlighting the significance of the pyrazole substituents and the presence of a basic amine for activity .

Synthesis Analysis

The synthesis of related compounds involves the manipulation of the pyrazole structure to achieve high affinity for sigma receptors. For example, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited subnanomolar affinity, suggesting that the ethylamine side chain plays a crucial role in receptor binding . The synthesis of 1-arylpyrazoles also involves the introduction of various substituents and spacer lengths to optimize receptor selectivity and pharmacological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their biological activity. X-ray diffraction techniques have been used to determine the structure of similar compounds, revealing strong intermolecular hydrogen bonds that contribute to their stability and potential interactions with biological targets . The presence of a cyclopropyl group, as in the compound of interest, may influence the conformation and, consequently, the biological activity of the molecule.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be complex, as demonstrated by the cycloaddition reactions involving N-[2-([2.2]paracyclophan-4-yl)ethylidene]methylamine-N-oxide with various reactants to form new paracyclophanylpyrroles . These reactions highlight the versatility of the pyrazole ring in undergoing chemical transformations, which could be relevant for the synthesis and functionalization of 2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the cyclopropyl group and the ethylamine side chain can affect the compound's solubility, stability, and overall reactivity. The strong intermolecular hydrogen bonds observed in related compounds suggest that 2-(3-Cyclopropyl-1-methylpyrazol-5-yl)ethylamine may also exhibit similar properties, which could be advantageous for its biological activity and interaction with sigma receptors .

Wissenschaftliche Forschungsanwendungen

Ethylene Perception Inhibition

- 1-Methylcyclopropene (1-MCP) Research: The effects of 1-MCP, a compound structurally similar to cyclopropyl-containing compounds, on fruits and vegetables have been extensively studied. 1-MCP serves as an inhibitor of ethylene perception, delaying ripening and senescence in climacteric fruits and extending the shelf life of various agricultural products (Watkins, 2006). Another study discussed the development of compounds countering ethylene at the receptor level, highlighting the strategic use of cyclopropene derivatives for this purpose (Sisler, 2006).

Biological Activity and Structural Analysis

- Antitumor Agents: A polyamine analogue containing a cyclopropyl group demonstrated selective cytotoxic activity, potentially through the induction of programmed cell death via oxidative stress mechanisms (Ha et al., 1997).

- Crystal Structure Analysis: Studies on compounds with cyclopropyl groups, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, contribute to understanding the structural characteristics and potential biological activities of these molecules (Ozbey et al., 2001).

Eigenschaften

IUPAC Name |

2-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAQPAJXTZFPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

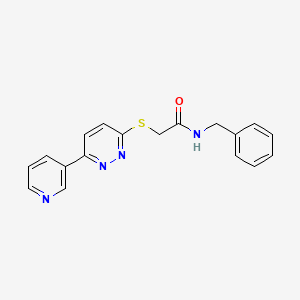

![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

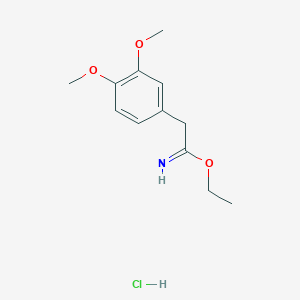

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)

![N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2550346.png)